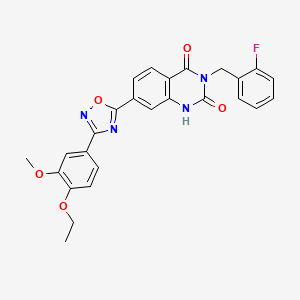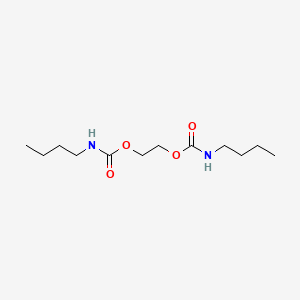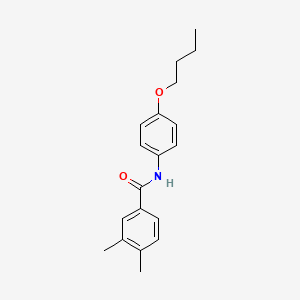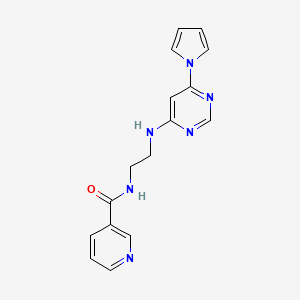![molecular formula C20H19N3O7S B2988108 N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide CAS No. 1396793-38-6](/img/structure/B2988108.png)
N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N3O7S and its molecular weight is 445.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The compound N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide, due to its complex structure, is of interest in the synthesis of novel derivatives with potential biological activities. Studies have shown that similar compounds, such as 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, can be synthesized using green chemistry tools like ultrasonication, demonstrating promising in vitro anti-tubercular activity against Mycobacterium tuberculosis with IC50 values of less than 1 µg/mL. These compounds also showed non-cytotoxic nature against the human cancer cell line HeLa, indicating their potential safety for therapeutic applications (Nimbalkar et al., 2018).
Anticancer Applications
Derivatives similar to the compound have been evaluated for their antitumor activity against cancer stem cells. For instance, novel 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thione derivatives showed significant in vitro anti-proliferative effects against colon cancer cell lines and demonstrated an inhibitory effect on tumor growth in a LOVO xenograft in a nude mouse experiment. These findings suggest that the compound and its derivatives could have potential applications in targeting cancer stem cells (Bhat et al., 2016).
Green Chemistry and Synthesis Efficiency
The synthesis of similar azetidinone derivatives has benefited from the use of green chemistry techniques, such as ultrasonication, which reduces reaction times and environmental impact. This approach has proven efficient in synthesizing compounds with potential biological activities, including anti-tubercular properties, by facilitating faster and more eco-friendly reactions (Nimbalkar et al., 2017).
Structural Modification and Activity Enhancement
Extensive structural modification of the aryl group in compounds similar to N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide has shown to increase potency and selectivity as small molecule ETA receptor antagonists. Modifications such as monosubstitution and disubstitution have been explored to enhance activity, indicating the potential for structural optimization to develop more effective therapeutic agents (Wu et al., 1997).
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S/c1-12(24)22-31(27,28)16-5-3-15(4-6-16)21-19(25)14-9-23(10-14)20(26)13-2-7-17-18(8-13)30-11-29-17/h2-8,14H,9-11H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAXEOVOQBAFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[(4-methylphenyl)methyl]-2-(4-propan-2-ylphenyl)ethenesulfonamide](/img/structure/B2988029.png)


![N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2988034.png)


![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2988039.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid](/img/structure/B2988040.png)
![Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate](/img/structure/B2988042.png)

![(5R,7S)-N-(1-Cyanocyclobutyl)-N,1,5,7-tetramethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2988045.png)
